molecular formula C13H9Cl3N2O B2483193 N3-(3,4-dichlorobenzyl)-2-chloronicotinamide CAS No. 540529-98-4

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide

Cat. No.: B2483193
CAS No.: 540529-98-4
M. Wt: 315.58
InChI Key: PCIMBMBKVBSANF-UHFFFAOYSA-N
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Description

N3-(3,4-Dichlorobenzyl)-2-chloronicotinamide (CAS 540529-98-4) is a chemical compound with the molecular formula C13H9Cl3N2O and a molecular weight of 315.58 g/mol . Its structural features as a chloronicotinamide derivative suggest potential as a valuable intermediate in medicinal chemistry research, particularly in the exploration of novel anthelmintic and anti-neoplastic agents . Compounds with similar structural motifs, such as niclosamide and rafoxanide, are well-known anthelmintics and have demonstrated promising activity in cancer research by targeting multiple pathways including STAT3, mTOR, and Wnt/β-catenin signaling, and by acting as mitochondrial uncoupling agents to induce apoptosis in cancer cells . As a research chemical, it may serve as a key scaffold for the synthesis and optimization of new bioactive molecules. Researchers are investigating such structures to overcome challenges like poor bioavailability and to improve drug-target specificity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIMBMBKVBSANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Chlorination of 3,4-Dichlorotoluene

Adapting methods from CN109678698B, side-chain chlorination provides access to 3,4-dichlorobenzyl chloride:

Reaction Conditions

Parameter Value
Starting material 3,4-Dichlorotoluene
Catalyst Azobisisobutyronitrile (AIBN)
Catalyst loading 0.2–1 wt%
Temperature 95–105°C
Chlorine flow rate 200–1000 mL/min
Reaction time 3–5 hours (GC monitoring)

The radical mechanism proceeds via AIBN-initiated chlorine abstraction, generating benzyl radicals that propagate the chain reaction. Excess chlorine is removed post-reaction through vacuum stripping.

Amination of 3,4-Dichlorobenzyl Chloride

Conversion to the primary amine employs either:

  • Gabriel Synthesis
    • Reaction with potassium phthalimide (1:1.2 molar ratio)
    • Hydrolysis using hydrazine hydrate (6M, reflux, 4h)
    • Typical yield: 75–85%
  • Direct Ammonolysis
    • Pressurized NH₃ (5–10 bar) in ethanol/water (4:1)
    • Temperature: 80–90°C, 12–24h
    • Yield: 60–70% (lower due to competitive hydrolysis)

Preparation of 2-Chloronicotinoyl Chloride

Chlorination of Nicotinic Acid Derivatives

Two pathways demonstrate viability:

Pathway A: Direct Chlorination

  • Substrate: Nicotinamide or nicotinic acid
  • Reagent: PCl₅ (2.2 equiv) in POCl₃
  • Conditions: Reflux (110°C), 6h
  • Selectivity: 85–90% 2-chloro isomer

Pathway B: Directed Lithiation

  • Protection of nicotinic acid as silyl ester
  • LDA-mediated deprotonation (-78°C, THF)
  • Quench with Cl₂ gas (-50°C)
  • Acidic workup (HCl/MeOH)
  • Overall yield: 65–75%

Amide Coupling Strategies

Schotten-Baumann Reaction

Direct coupling of acid chloride and amine under biphasic conditions:

Optimized Protocol

  • Solvent system: DCM/H₂O (2:1)
  • Base: 10% NaHCO₃ (aq)
  • Stoichiometry: 1:1.05 (acid chloride:amine)
  • Temperature: 0–5°C, 2h
  • Yield: 88–92%

Catalytic Coupling Agents

Comparative performance of modern reagents:

Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 12 95
EDCl/HOBt THF 40 8 89
DCC/DMAP CHCl₃ Reflux 6 82

HATU-mediated coupling provides superior efficiency but requires rigorous drying and generates higher costs.

Process Optimization and Scaling

Critical Quality Attributes

  • Purity Control : Residual solvents (THF < 720ppm, DMF < 880ppm)
  • Impurity Profile :
    • <0.1% 3,4-dichlorobenzyl alcohol (hydrolysis byproduct)
    • <0.05% dichlorinated pyridine isomers

Industrial-Scale Considerations

  • Continuous flow chlorination using microreactor technology
    • Residence time: 8–12 minutes
    • 98% conversion at 105°C
  • Thin-film evaporation for acid chloride purification
  • Automated pH control during amidation

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 8.62 (dd, J=4.8Hz, 1H, Py-H6)
δ 8.12 (dd, J=8.0Hz, 1H, Py-H4)
δ 7.58 (m, 1H, Ar-H2')
δ 7.42 (d, J=8.4Hz, 1H, Ar-H5')
δ 4.65 (d, J=5.6Hz, 2H, CH₂)
δ 6.34 (br s, 1H, NH)

HPLC Conditions

  • Column: C18, 5μm, 250×4.6mm
  • Mobile phase: MeCN/H₂O (65:35) + 0.1% TFA
  • Retention time: 8.2±0.3min

Chemical Reactions Analysis

Types of Reactions

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The heterocyclic core determines target specificity and metabolic stability:

Compound Core Structure Key Activity/Notes Reference
Target Compound Nicotinamide Hypothetical: Potential kinase/sigma receptor modulation
Xanthine Derivatives Xanthine Methylenetetrahydrofolate dehydrogenase inhibition
Triazole-Propanol (6f) Triazole Antifungal (disrupts ergosterol synthesis)
Oxadiazole-Thiol (PI-21014) 1,3,4-Oxadiazole Structural analog; activity unspecified
Indole Derivatives Indole Synthesized for dicarboxylic acid applications

Nicotinamide Core vs. Xanthine/Triazole:

  • Nicotinamide derivatives often target NAD+-dependent enzymes or receptors (e.g., sigma receptors) .
  • Xanthines and triazoles are associated with dehydrogenase inhibition and antifungal activity, respectively .

Regulatory and Toxicological Considerations

  • EPA Guidelines ():
    • Group III compounds (alkyl-dimethyl 3,4-dichlorobenzyl quats) share sufficient structural similarity to allow surrogate testing .
    • This suggests that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide may exhibit toxicological profiles analogous to other dichlorobenzyl-containing compounds, though nicotinamide-specific metabolism must be evaluated separately.

Biological Activity

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of chlorinated nicotinamides. Its structure can be described as follows:

  • Molecular Formula : C₁₃H₉Cl₂N₃O
  • Molecular Weight : 292.13 g/mol
  • Functional Groups : Chlorobenzyl group, chloronicotinamide moiety

The presence of chlorine atoms is significant as halogenation is known to enhance biological activity, particularly in antimicrobial properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays demonstrated activity against both gram-positive and gram-negative bacteria.

  • Activity Against Staphylococcus aureus : The compound exhibited potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It was found to be more effective than many clinically used antibiotics, such as ampicillin and rifampicin .
  • Activity Against Mycobacteria : The compound also showed efficacy against mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis, suggesting its potential in treating infections caused by these pathogens .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotics
Staphylococcus aureus< 1 µg/mLBetter than ampicillin
Methicillin-resistant S. aureus< 1 µg/mLComparable to rifampicin
Mycobacterium smegmatis< 5 µg/mLBetter than standard treatments

2. Anticancer Activity

The compound's cytotoxic effects were evaluated on various cancer cell lines. It demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity towards normal cells.

  • Cytotoxicity Studies : In assays involving human cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant anticancer potential without affecting primary mammalian cells adversely .
Cell LineIC50 (µM)Remarks
HeLa (cervical cancer)5Significant cytotoxicity
MCF-7 (breast cancer)8Selective against cancer cells
Normal fibroblasts>100Low toxicity

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into structure-activity relationships (SAR) that could be applicable to this compound:

  • A study on related chlorinated cinnamamides revealed that increased lipophilicity correlates with enhanced antibacterial activity . This suggests that modifications to the molecular structure could further optimize the efficacy of this compound.
  • Research has indicated that halogen substitutions at specific positions on aromatic rings significantly enhance biological activity against resistant bacterial strains .

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